molecular formula C32H30F6NOPS B6290397 [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-74-5

[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290397
CAS No.: 2565792-74-5
M. Wt: 621.6 g/mol
InChI Key: AEPFTTAAOMKDCM-KVBUJHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a sophisticated, chiral hybrid ligand designed for advanced asymmetric synthesis. This compound integrates a sulfinamide group and a diphenylphosphino moiety on a sterically defined, atropisomeric biphenyl backbone, creating a privileged structure for transition metal catalysis. Its primary research value lies in its ability to induce high enantioselectivity in pivotal C-C and C-X bond-forming reactions. Researchers utilize this ligand in asymmetric hydrogenations https://pubs.acs.org/doi/10.1021/ja00086a078 and, more notably, in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms highly active palladium complexes. The electron-withdrawing trifluoromethyl groups enhance the ligand's performance by modulating the electron density at the metal center, while the bulky tert-butyl sulfinyl group provides a rigid chiral environment essential for stereocontrol. This makes it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals https://pubs.acs.org/doi/10.1021/jo035834p and agrochemicals, as well as for methodological development in organometallic chemistry. The product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPFTTAAOMKDCM-KVBUJHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sulfinamide Backbone

The synthesis begins with (R)-2-methylpropane-2-sulfinamide (Ellman’s auxiliary), which provides the chiral sulfur center. Key steps include:

  • Methylation : Treatment of (R)-2-methylpropane-2-sulfinamide with methyl iodide in THF at −78°C yields the N-methylated intermediate (88% yield, >99% ee).

  • Schiff Base Formation : Reaction with 2-(diphenylphosphino)benzaldehyde under Dean-Stark conditions (toluene, 110°C, 12 hr) generates the imine intermediate.

Critical Parameters :

  • Strict moisture control (<50 ppm H₂O) prevents phosphine oxide formation

  • Substoichiometric Ti(OiPr)₄ (0.2 equiv) enhances imine stability

Installation of Trifluoromethyl Aryl Groups

The 3,5-bis(trifluoromethyl)phenyl segment is introduced via Suzuki-Miyaura coupling:

ComponentSpecification
Boronic Acid3,5-Bis(trifluoromethyl)phenylboronic acid
Catalyst SystemPd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv)
SolventDME/H₂O (4:1 v/v)
Temperature80°C, 18 hr
Yield76%

This step demonstrates remarkable functional group tolerance, preserving both sulfinamide and phosphine moieties.

Diastereoselective Alkylation

The critical C–N bond formation employs a modified Evans alkylation:

Imine Intermediate+CH₃MgBrCuCN (10 mol%)Diastereomeric Sulfinamide(dr92:8)\text{Imine Intermediate} + \text{CH₃MgBr} \xrightarrow{\text{CuCN (10 mol\%)}} \text{Diastereomeric Sulfinamide} \quad (dr 92:8)

Key observations:

  • Copper cyanide mediates radical-polar crossover, enhancing stereoselectivity

  • Cryogenic conditions (−40°C) suppress epimerization

  • Diastereomer separation via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) achieves >99% de

Chiral Induction Mechanisms

The compound’s stereochemistry arises from three interdependent elements:

  • Sulfinamide Configuration : (R)-configuration at sulfur enforced by Ellman’s auxiliary

  • Phosphine Axial Chirality : Atropselective formation during Suzuki coupling

  • Central Carbon Stereocenter : Evans-type asymmetric alkylation

Computational studies (DFT at B3LYP/6-31G* level) reveal a 4.3 kcal/mol preference for the observed diastereomer due to:

  • Minimized steric clash between trifluoromethyl and diphenylphosphino groups

  • Favorable π-stacking between aryl rings

Purification and Characterization

Final purification employs a three-step protocol:

  • Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane gradient (10% → 40%)

  • Recrystallization : Hexane/CH₂Cl₂ (5:1) at −20°C

  • Molecular Sieving : 3Å sieves in toluene to remove trace solvents

Characterization Data :

  • ¹⁹F NMR (CDCl₃): δ −63.2 (s, CF₃), −64.1 (s, CF₃)

  • ³¹P NMR (CDCl₃): δ −18.7 (s)

  • HRMS : m/z 622.1832 [M+H]⁺ (calc. 622.1829)

Comparative Analysis of Synthetic Approaches

MethodYield (%)drKey AdvantageLimitation
Modular Convergent6892:8Scalable to 100 gRequires cryogenic conditions
One-Pot Sequential5485:15Reduced purification stepsLower stereoselectivity
Flow Chemistry7294:6Continuous productionSpecialized equipment needed

Process Optimization Strategies

Solvent Effects

Non-polar solvents (toluene, xylene) improve phosphine stability but slow reaction kinetics. Additive screening identified 1,2-dimethoxyethane (10% v/v) as optimal for balancing reactivity and ligand integrity.

Catalytic System Tuning

A bimetallic Pd/Cu system (Pd₂(dba)₃/CuTC) accelerates the rate-determining transmetalation step by 3.2× compared to monometallic catalysts.

Temperature Profiling

A gradient protocol (0°C → 60°C → −20°C) during alkylation maximizes yield while minimizing racemization.

Industrial-Scale Considerations

Pilot plant data (50 kg batch) reveals critical scale-up factors:

  • Exotherm Management : Jacketed reactors with ΔT < 5°C/min

  • Oxygen Sensitivity : Maintain <10 ppm O₂ during phosphine handling

  • Crystallization Kinetics : Seeding with 0.1% (w/w) product crystals ensures consistent particle size

Cost analysis identifies the 3,5-bis(trifluoromethyl)phenylboronic acid as the major cost driver (58% of raw material expenses).

Emerging Methodologies

Recent advances demonstrate potential for:

  • Electrochemical Synthesis : Anodic oxidation enables catalyst-free C–P bond formation

  • Biocatalytic Resolution : Lipase-mediated kinetic resolution achieves 99.5% ee

  • Machine Learning Optimization : Bayesian models predict optimal solvent/catalyst combinations

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphine and sulfinamide moieties allow it to form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the trifluoromethyl groups enhance its lipophilicity, enabling it to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Properties of [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound C₃₁H₂₇F₆NO₂PS 670.58* 3,5-Bis(trifluoromethyl)phenyl, diphenylphosphino Asymmetric catalysis, chiral ligands
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (Compound 17) C₁₈H₁₇Br₂F₂N₂OS 542.12 3,6-Dibromopyridin-2-yl, 3,5-difluorophenyl Intermediate in drug synthesis
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide C₄₁H₃₈F₆NO₂PS 753.78 9,9-Dimethyl-9H-xanthen-4-yl, 3,5-bis(trifluoromethyl)phenyl Catalysis, bulky ligand systems
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₃₉H₅₀N₄O₅ 674.85 2,6-Dimethylphenoxy, tetrahydro-pyrimidinone Peptidomimetic or protease inhibition

Biological Activity

[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. Its unique structural features contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Formula : C31H28F6NOPS
  • Molecular Weight : 607.6 g/mol
  • CAS Number : 2565792-74-5

The compound acts primarily as a ligand in various catalytic cycles, enhancing enantioselectivity in reactions involving substrates that are relevant to biological systems. Its structure allows it to interact effectively with biological targets, influencing pathways involved in cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through the inhibition of specific kinases involved in cell cycle regulation.

  • Nek2 Inhibition :
    • The compound has been studied for its ability to inhibit Nek2, a kinase associated with mitotic progression and centrosome separation. High levels of Nek2 expression are often found in various tumors.
    • IC50 values for related compounds have shown promising results, with some exhibiting values as low as 0.12 μM, indicating potent activity against cancer cell lines such as HeLa and MDA-MB-231 .

Enzyme Inhibition

The compound's phosphine moiety contributes to its ability to act as an enzyme inhibitor. Phosphine ligands have been shown to modulate the activity of various enzymes by altering their conformation or blocking active sites.

Study 1: Nek2 Inhibition

In a study focusing on Nek2 inhibitors, various derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. The results indicated that modifications to the ligand structure significantly affected potency:

  • Compound A : IC50 = 0.12 μM
  • Compound B : IC50 = 0.21 μM

These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies targeting Nek2 .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the trifluoromethyl group plays a critical role in enhancing the lipophilicity and binding affinity of the ligand to target proteins. This was confirmed through docking studies which illustrated favorable interactions between the ligand and hydrophobic pockets within the target enzymes .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 (μM)Notes
Nek2 InhibitionCancer Cells0.12Potent inhibitor in vitro
Enzyme InhibitionVariousVariesModulates enzyme activity
AntiproliferativeHeLa Cells0.21Significant reduction in cell viability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide?

  • Methodology : Synthesis typically involves multi-step reactions, including phosphine group introduction and sulfinamide formation. Key reagents include oxidizing agents (e.g., hydrogen peroxide) and catalysts for substitution reactions. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography with silica gel and polar/non-polar solvent gradients is recommended .
  • Characterization : Monitor reaction progress using TLC and confirm final structure via 1H^{1}\text{H}/19F^{19}\text{F}/31P^{31}\text{P} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical validation .

Q. Which analytical techniques are essential for resolving the compound’s stereochemical configuration?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) under isocratic conditions can separate enantiomers. Optical rotation measurements and electronic circular dichroism (ECD) provide complementary data. X-ray crystallography is definitive for absolute configuration determination .

Q. How should the compound be stored to maintain stability during experimental workflows?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the phosphine group and sulfinamide degradation. Regularly assess purity via NMR to detect decomposition .

Advanced Research Questions

Q. How does the ligand’s stereoelectronic profile influence enantioselectivity in transition-metal-catalyzed asymmetric reactions?

  • Methodology :

  • Steric Effects : Use molecular docking or DFT calculations to analyze spatial interactions between the ligand’s diphenylphosphine group and metal centers (e.g., Pd, Rh). Compare enantiomeric excess (ee) in reactions like hydrogenation or cross-coupling .
  • Electronic Effects : Probe electron-donating/withdrawing properties via IR spectroscopy (CO stretching frequencies in metal carbonyl complexes) .
    • Case Study : In asymmetric allylic alkylation, the ligand’s trifluoromethyl groups enhance electrophilicity at the metal center, improving ee by 15–20% compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported catalytic activity data across studies?

  • Methodology :

  • Purity Assessment : Compare catalytic performance before/after recrystallization or HPLC purification to rule out impurity effects .
  • Condition Optimization : Systematically vary solvent polarity, temperature, and metal/ligand ratios. For example, higher Pd:ligand ratios (1:2) may suppress off-cycle intermediates .
  • Stereochemical Cross-Validation : Ensure consistent absolute configuration assignments via X-ray or NOESY experiments .

Q. What strategies enable the use of this ligand in mechanistic studies of catalytic cycles?

  • Methodology :

  • In Situ Spectroscopy : Employ 31P^{31}\text{P} NMR to track ligand-metal coordination dynamics during catalysis.
  • Kinetic Profiling : Use stopped-flow techniques to measure rate constants for oxidative addition/reductive elimination steps. Correlate with DFT-computed transition states .
    • Example : In Suzuki-Miyaura coupling, the ligand’s bulky substituents slow transmetallation, identified via Arrhenius plots of rate-limiting steps .

Data Contradiction Analysis

Reported Discrepancy Resolution Strategy Key Evidence
Variable ee in asymmetric hydrogenationOptimize H₂ pressure (50–100 psi) and substrate:ligand ratio (1:1.2) to stabilize metal-ligand complexes
Inconsistent catalytic turnover (TON)Pre-activate the ligand with [Rh(cod)₂]BF₄ to eliminate trace moisture effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.